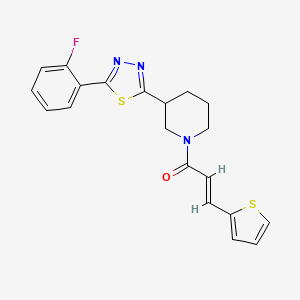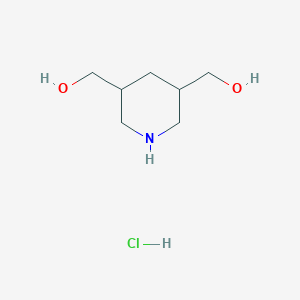
5-(Hydroxymethyl)piperidinyl methanol hydrocloride
Vue d'ensemble
Description
5-(Hydroxymethyl)piperidinyl methanol hydrochloride, also known as THP-1, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is a derivative of piperidine and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Pharmacology
Scientific Field
Pharmacology
Application Summary
In pharmacology, 5-(Hydroxymethyl)piperidinyl methanol hydrochloride is utilized for its potential as a building block in drug design due to its piperidine structure, which is a common element in many pharmaceuticals .
Methods of Application
The compound is used in synthetic pathways to create various pharmacologically active derivatives. Techniques such as hydrogenation, cyclization, and multicomponent reactions are employed to introduce functional groups that enhance the compound’s activity .
Results and Outcomes
Derivatives of this compound have been explored for a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. Quantitative data such as IC50 values are determined to assess potency against biological targets .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
In organic synthesis, this compound serves as a versatile intermediate. Its reactivity allows for the construction of complex molecules with potential applications in medicinal chemistry .
Methods of Application
It is used in various organic transformations, including as a substrate for catalytic cycles or as a reagent in chemical reactions to form more complex structures .
.
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound’s piperidine ring is a key pharmacophore in drug discovery, contributing to the binding affinity and selectivity of new drug candidates .
Methods of Application
It is incorporated into drug candidates through synthetic routes that optimize its interaction with biological targets. SAR studies are conducted to refine its structure .
Results and Outcomes
The introduction of the piperidine moiety has led to enhanced activity of drug candidates, with results including improved efficacy and reduced side effects .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, the compound is used as a standard or reference in the quantification and identification of substances within a sample .
Methods of Application
It is used in calibration curves for instruments like HPLC and GC-MS, aiding in the determination of unknown concentrations in samples .
Results and Outcomes
The use of this compound as a reference standard has resulted in accurate and reliable analytical data, crucial for quality control and research purposes .
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, the compound is studied for its interactions with biological macromolecules, providing insights into enzyme mechanisms and receptor-ligand interactions .
Methods of Application
Biochemical assays are used to study the binding affinity and inhibitory effects of the compound’s derivatives on enzymes and receptors .
Results and Outcomes
Findings include elucidation of binding sites and conformational changes in proteins, contributing to the understanding of biochemical pathways .
Chemical Engineering
Scientific Field
Chemical Engineering
Application Summary
In chemical engineering, this compound is involved in process optimization for the large-scale synthesis of pharmaceuticals .
Methods of Application
It is used in the development of efficient synthetic routes, with considerations for scalability, cost, and environmental impact .
Results and Outcomes
The engineering of these processes has led to more sustainable and economical production methods for pharmaceuticals containing the piperidine structure .
This analysis provides a detailed overview of the diverse applications of 5-(Hydroxymethyl)piperidinyl methanol hydrochloride in various scientific fields, highlighting its importance as a multifaceted compound in research and industry. Each application is backed by rigorous methods and has yielded significant results that advance the respective fields.
Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
In neuropharmacology, derivatives of 5-(Hydroxymethyl)piperidinyl methanol hydrochloride are investigated for their potential effects on the central nervous system, including treatments for neurodegenerative diseases .
Methods of Application
Researchers use this compound to synthesize molecules that can cross the blood-brain barrier. These molecules are then tested in vitro and in vivo for their therapeutic effects on neural cells .
Results and Outcomes
Studies have shown promising results in the modulation of neurotransmitter systems, potentially leading to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Material Science
Scientific Field
Material Science
Application Summary
In material science, the compound’s derivatives are used to modify surface properties of materials, which can enhance their performance in various applications .
Methods of Application
The compound is applied in coatings and as an additive in polymers to improve material properties such as durability, resistance to chemicals, and electrical conductivity .
Results and Outcomes
Enhanced material properties have been observed, leading to the development of advanced materials for use in electronics, construction, and biodegradable products .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
Environmental chemistry utilizes this compound in the study of chemical processes in the environment, particularly in the degradation of pollutants .
Methods of Application
It is used as a tracer or reactant in simulations of environmental degradation pathways to understand the fate of chemicals in natural settings .
Results and Outcomes
The compound has helped in identifying degradation products and pathways, contributing to the development of more environmentally friendly chemicals .
Agricultural Chemistry
Scientific Field
Agricultural Chemistry
Application Summary
In agricultural chemistry, the compound is explored for its use in developing new pesticides and herbicides with improved safety profiles .
Methods of Application
Synthetic derivatives are tested for their efficacy against pests and weeds, as well as their toxicity to non-target organisms .
Results and Outcomes
Some derivatives have shown potential as selective and biodegradable agrochemicals, offering a safer alternative to traditional products .
Veterinary Medicine
Scientific Field
Veterinary Medicine
Application Summary
Veterinary medicine researches the use of this compound in creating medications for animals, focusing on safety and efficacy .
Methods of Application
The compound is formulated into veterinary drugs and tested in animal models for a variety of conditions .
Results and Outcomes
Promising results include improved health outcomes in livestock and pets, with a focus on minimizing side effects and resistance .
Cosmetics Chemistry
Scientific Field
Cosmetics Chemistry
Application Summary
In cosmetics chemistry, derivatives of the compound are used to enhance the properties of skincare and beauty products .
Methods of Application
The compound is incorporated into formulations to improve texture, stability, and efficacy of cosmetic products .
Results and Outcomes
Improved product performance and consumer satisfaction have been reported, leading to its use in a range of cosmetic applications .
These additional applications demonstrate the versatility of 5-(Hydroxymethyl)piperidinyl methanol hydrochloride in contributing to advancements across a broad spectrum of scientific research and industry sectors.
Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
In computational chemistry, this compound is modeled to predict its behavior in various chemical environments and interactions with other molecules, which is crucial for drug design and materials science .
Methods of Application
Advanced computational methods like molecular dynamics simulations and quantum chemistry calculations are used to understand the compound’s properties at the atomic level .
Results and Outcomes
The simulations provide insights into the stability, reactivity, and potential biological activity of the compound, guiding the synthesis of new derivatives with desired properties .
Catalysis
Scientific Field
Catalysis
Application Summary
Catalysis research involves the use of piperidine derivatives as catalysts or catalyst modifiers in chemical reactions, enhancing reaction rates and selectivity .
Methods of Application
The compound is used in catalytic cycles, often in the form of ligands for metal catalysts, to facilitate various organic transformations .
Results and Outcomes
Improved yields and selectivity in reactions have been reported, contributing to more efficient and sustainable chemical processes .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, the compound is used to modify the surface of nanoparticles, impacting their distribution, stability, and interaction with biological systems .
Methods of Application
Nanoparticles are functionalized with derivatives of the compound to target specific cells or tissues for therapeutic or diagnostic purposes .
Results and Outcomes
Functionalized nanoparticles have shown improved targeting and reduced toxicity, enhancing their potential for use in medical applications .
Food Chemistry
Scientific Field
Food Chemistry
Application Summary
Food chemistry utilizes piperidine derivatives as flavoring agents or preservatives, influencing the taste and shelf-life of food products .
Methods of Application
The compound is incorporated into food products in regulated amounts, following safety evaluations to ensure consumer health .
Results and Outcomes
Derivatives have been used to enhance flavors or preserve food, with studies showing no adverse effects at the concentrations used .
Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
In polymer chemistry, the compound is used in the synthesis of polymers with specific mechanical and chemical properties for various industrial applications .
Methods of Application
It is involved in polymerization reactions as a monomer or a cross-linking agent, affecting the polymer’s structure and properties .
Results and Outcomes
The resulting polymers exhibit desired characteristics such as increased strength, flexibility, or biodegradability .
Forensic Science
Scientific Field
Forensic Science
Application Summary
Forensic science employs piperidine derivatives as chemical markers or reagents in the analysis of forensic samples .
Methods of Application
The compound is used in analytical techniques to detect and quantify substances in samples from crime scenes or toxicological investigations .
Results and Outcomes
The use of these derivatives has led to the accurate identification of substances, aiding in legal proceedings and investigative work .
Propriétés
IUPAC Name |
[5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRRWXKEIFOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)piperidinyl methanol hydrocloride | |
CAS RN |
848070-04-2 | |
| Record name | 5-(hydroxymethyl)piperidinyl methanol hydrocloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



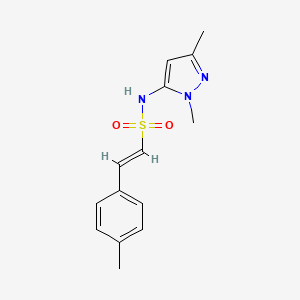
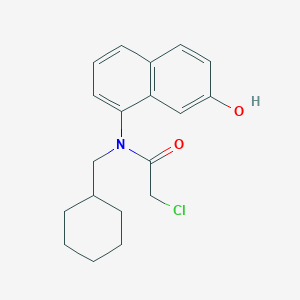

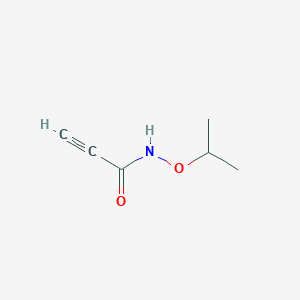
![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)
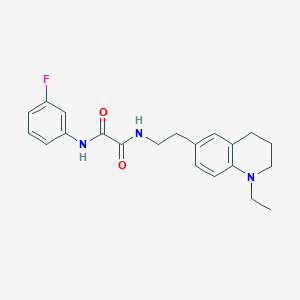
![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)
![2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2768950.png)
![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)
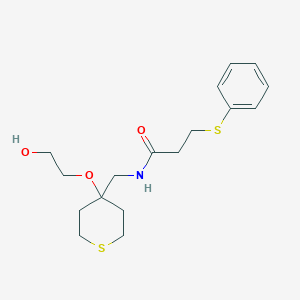
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)
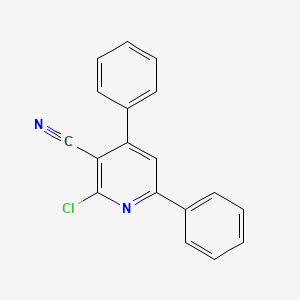
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)
